N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and derivatization steps . The reaction conditions often include the use of acidic or basic catalysts, solvents like acetonitrile, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-aminobenzimidazole
- 5,6-dimethylbenzimidazole
- 2-mercaptobenzimidazole
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
Uniqueness
N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a pyridinylmethyl moiety. These features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research .
Properties
Molecular Formula |
C23H18FN5O2 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C23H18FN5O2/c24-15-6-5-8-16(12-15)26-22(31)20-13-21(30)28(14-17-7-3-4-11-25-17)23-27-18-9-1-2-10-19(18)29(20)23/h1-12,20H,13-14H2,(H,26,31) |
InChI Key |
ZFJXYVBOPWUQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CC=N4)C(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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